2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19963859
InChI: InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16)
SMILES:
Molecular Formula: C12H13FN2O3
Molecular Weight: 252.24 g/mol

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate

CAS No.:

Cat. No.: VC19963859

Molecular Formula: C12H13FN2O3

Molecular Weight: 252.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate -

Specification

Molecular Formula C12H13FN2O3
Molecular Weight 252.24 g/mol
IUPAC Name [2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate
Standard InChI InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16)
Standard InChI Key QYCIFOTUMVFGCK-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N

Introduction

CompoundMolecular FormulaKey Structural DifferencesPotential Bioactivity
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoateC13H14FN2O3\text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}_3Base structure with amino and ester groupsAntimicrobial, enzyme inhibition
[2-(Cyclopropylamino)-2-oxoethyl] 3-(diethylsulfamoyl)-4-fluorobenzoate C16H21FN2O5S\text{C}_{16}\text{H}_{21}\text{F}\text{N}_2\text{O}_5\text{S}Sulfamoyl substitution at position 3Enhanced solubility, kinase inhibition
4-Fluorobenzoic acid derivatives VariesLack cyclopropylamine; ester/amide variantsAntimicrobial, antifungal

Synthetic Pathways and Optimization

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate likely involves a multi-step process derived from methodologies for analogous fluorobenzoate esters :

Esterification of 4-Fluorobenzoic Acid

  • Reagents: 4-Fluorobenzoic acid, ethanol, sulfuric acid.

  • Procedure:

    • Dissolve 4-fluorobenzoic acid in ethanol.

    • Catalyze esterification with concentrated H2SO4\text{H}_2\text{SO}_4 under reflux (78°C, 7–8 hours) .

    • Neutralize unreacted acid with Na2CO3\text{Na}_2\text{CO}_3, extract ester using chloroform, and purify via rotary evaporation .

Stability and Metabolic Profiling

In Vitro Stability

  • Hydrolytic Degradation: The ester bond is susceptible to hydrolysis in physiological pH (t1/2_{1/2} = 4.2 hours at pH 7.4) .

  • Cyclopropane Ring Stability: Resists metabolic oxidation compared to larger cycloalkanes, as confirmed in analogs .

Cytochrome P450 Interactions

  • Predicted Pathways: Primary metabolism via CYP3A4 and CYP2C9, forming hydroxylated and deaminated metabolites .

Future Directions and Research Gaps

  • Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.

  • In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on hepatorenal safety.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclopropyl and fluorine positions to optimize target binding.

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